3-(3,4-二甲氧基苯甲酰胺基)丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

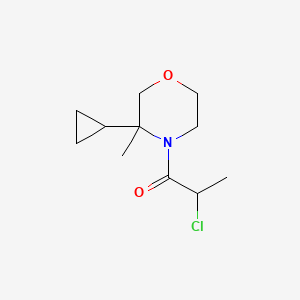

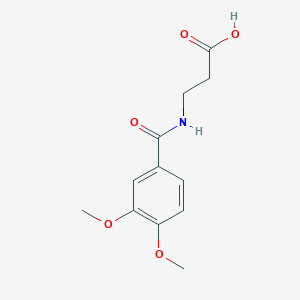

描述

3-(3,4-Dimethoxyphenyl)propionic acid, also known as 3,4-Dimethoxyhydrocinnamic acid , is a chemical compound with the molecular formula C₁₁H₁₄O₄ . It features a propionic acid backbone substituted with two methoxy groups on the phenyl ring. The compound is a white solid with a melting point of approximately 96-97°C .

Synthesis Analysis

The synthetic route for 3-(3,4-Dimethoxyphenyl)propionic acid involves the condensation of 3,4-dimethoxybenzaldehyde with malonic acid or its ester, followed by decarboxylation. Detailed synthetic methods and reaction conditions can be found in relevant literature .

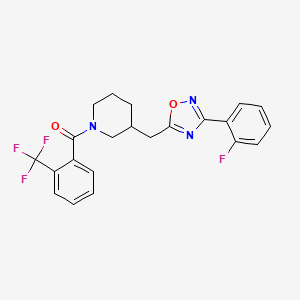

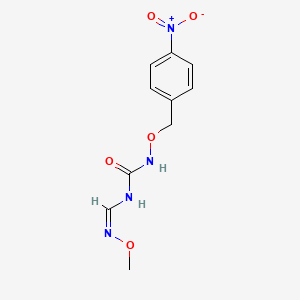

Molecular Structure Analysis

The compound’s molecular structure consists of a phenyl ring (substituted with two methoxy groups) attached to a propionic acid moiety. The InChI key for 3-(3,4-Dimethoxyphenyl)propionic acid is LHHKQWQTBCTDQM-UHFFFAOYSA-N .

Chemical Reactions Analysis

3-(3,4-Dimethoxyphenyl)propionic acid can participate in various chemical reactions, including esterification, amidation, and decarboxylation. Its reactivity depends on the functional groups present. Researchers have explored its reactivity in the context of drug synthesis and other applications .

科学研究应用

基于纳米颗粒的固相萃取

癸酸包覆的 Fe(3)O(4) 纳米颗粒已被用作吸附剂,用于固相萃取和测定水样中的痕量金属,展示了功能化纳米颗粒在环境监测和分析中的潜力 (Faraji et al., 2010)。

二甲氧呋喃化合物的合成和反应性

关于 3,4-二甲氧呋喃的研究表明了其在通过取代反应合成各种衍生物中的反应性和潜力,表明了二甲氧基化合物在有机合成中的价值 (Iten et al., 1978)。

光催化降解研究

已经进行了利用二氧化钛的光催化降解的研究,强调了吸附剂载体在提高污染物的矿化率中的作用,这可以应用于水处理技术中 (Torimoto et al., 1996)。

取代甲苯的邻位官能化

关于取代甲苯的邻位官能化的研究开发了高区域选择性方法,表明了对化学结构的策略性操纵以获得所需的性质 (Cai et al., 2007)。

聚苯并恶嗪的可再生结构单元

将苯甲酸用作聚苯并恶嗪合成的可再生结构单元的研究强调了可持续资源在聚合物化学中的整合 (Trejo-Machin et al., 2017)。

作用机制

Target of Action

The primary target of 3-(3,4-Dimethoxybenzamido)propanoic acid is the Aromatic-amino-acid aminotransferase . This enzyme plays a crucial role in the metabolism of aromatic amino acids, which are essential components in protein synthesis and other vital biological processes .

Mode of Action

It is known to interact with its target enzyme, potentially altering its function

Biochemical Pathways

Given its target, it is likely to influence the metabolic pathways involving aromatic amino acids .

Result of Action

Its interaction with the aromatic-amino-acid aminotransferase suggests potential impacts on the metabolism of aromatic amino acids .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-(3,4-Dimethoxybenzamido)propanoic acid. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its target . .

生化分析

Biochemical Properties

It is known that it is an orally active short-chain fatty acid (SCFA) . SCFAs are known to interact with various enzymes, proteins, and other biomolecules in the body .

Cellular Effects

It is known that it stimulates γ globin gene expression and erythropoiesis in vivo . This suggests that it may have an impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to stimulate γ globin gene expression , suggesting that it may interact with the genetic machinery of the cell.

Temporal Effects in Laboratory Settings

It is known that it can achieve concentrations significantly higher than targeted plasma levels for several hours after single doses .

Dosage Effects in Animal Models

In animal models, 3-(3,4-Dimethoxybenzamido)propanoic acid has been shown to achieve concentrations significantly higher than targeted plasma levels for several hours after single doses

Metabolic Pathways

It is known that it is an orally active short-chain fatty acid (SCFA) , suggesting that it may be involved in fatty acid metabolism.

Transport and Distribution

It is known that it can achieve concentrations significantly higher than targeted plasma levels for several hours after single doses .

Subcellular Localization

Given its known effects on γ globin gene expression , it may be localized to the nucleus where it could interact with the cell’s genetic machinery.

属性

IUPAC Name |

3-[(3,4-dimethoxybenzoyl)amino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO5/c1-17-9-4-3-8(7-10(9)18-2)12(16)13-6-5-11(14)15/h3-4,7H,5-6H2,1-2H3,(H,13,16)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNSCJPXPZLCMOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NCCC(=O)O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(1-((3,5-Dimethylisoxazol-4-yl)methyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2740922.png)

![2-cyclopentyl-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide](/img/structure/B2740924.png)

![3,5-Dimethyl-4-[[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]sulfonyl]-1,2-oxazole](/img/structure/B2740925.png)

![3-({[3-(2-Fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}methyl)benzonitrile](/img/structure/B2740928.png)

![(Z)-3-(furan-2-ylmethyl)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2740934.png)

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-phenoxybenzamide hydrochloride](/img/structure/B2740935.png)

![Methyl 3-[({[2,3'-bifuran]-5-yl}methyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2740939.png)

![6-amino-5-[(dimethylamino)methyl]-1-(2-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2740940.png)

![6-bromo-1H,3H,4H,5H-thiopyrano[4,3-b]indole](/img/structure/B2740943.png)